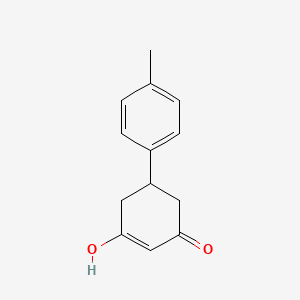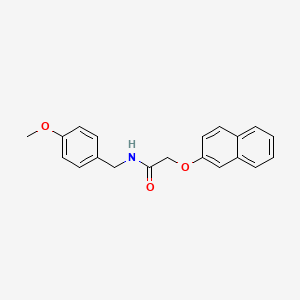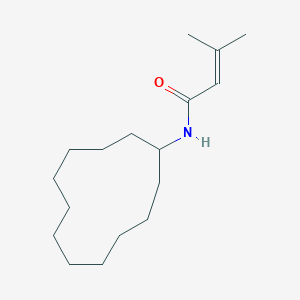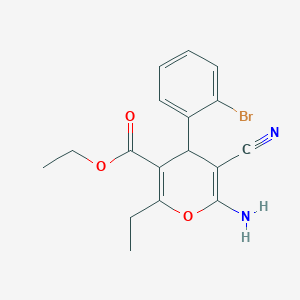
3-hydroxy-5-(4-methylphenyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-5-(4-methylphenyl)-2-cyclohexen-1-one, commonly known as HOCPCA, is a chemical compound that belongs to the class of cyclohexenone derivatives. It is a potent and selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. HOCPCA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
HOCPCA acts as a selective agonist of GPR88, which is a member of the orphan G protein-coupled receptor family. GPR88 is predominantly expressed in the striatum, a region of the brain that is involved in the regulation of motor control, reward, and addiction. Activation of GPR88 by HOCPCA leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP and downstream signaling pathways. This results in the modulation of dopamine release and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction.
Biochemical and physiological effects:
HOCPCA has been shown to modulate the release of dopamine and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction. HOCPCA has also been implicated in the regulation of mood, anxiety, and cognition, and has been proposed as a potential target for the treatment of schizophrenia, depression, and addiction.
実験室実験の利点と制限
HOCPCA has several advantages as a pharmacological tool for studying GPR88 function in the brain. It is a highly selective agonist of GPR88, which allows for precise modulation of GPR88 signaling without affecting other receptors or signaling pathways. HOCPCA is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, HOCPCA has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological function of endogenous ligands for GPR88. Additionally, the effects of HOCPCA on other neurotransmitter systems and brain regions are not fully understood.
将来の方向性
Future research on HOCPCA and GPR88 could focus on several areas. First, the precise role of GPR88 in the regulation of dopamine release and other neurotransmitters in the basal ganglia needs to be further elucidated. Second, the potential therapeutic applications of HOCPCA and other GPR88 agonists in neurological and psychiatric disorders need to be explored. Third, the development of more selective and potent GPR88 agonists and antagonists could provide valuable tools for studying GPR88 function and potential therapeutic applications. Finally, the identification of endogenous ligands for GPR88 could shed light on the physiological function of this orphan receptor and its potential role in disease.
合成法
The synthesis of HOCPCA involves the condensation of 4-methylphenylacetic acid with cyclohexenone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product is then subjected to a series of chemical transformations, including reduction, oxidation, and cyclization, to yield HOCPCA in high purity and yield.
科学的研究の応用
HOCPCA has been widely used as a pharmacological tool to study the function of GPR88 in the brain. It has been shown to modulate the release of dopamine and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction. HOCPCA has also been implicated in the regulation of mood, anxiety, and cognition, and has been proposed as a potential target for the treatment of schizophrenia, depression, and addiction.
特性
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBBVMOMEYQBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)


![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)

![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)